ethyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
CAS No.: 164410-88-2
Cat. No.: VC21438228
Molecular Formula: C19H21N5O4
Molecular Weight: 383.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 164410-88-2 |
|---|---|
| Molecular Formula | C19H21N5O4 |
| Molecular Weight | 383.4g/mol |
| IUPAC Name | ethyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |
| Standard InChI | InChI=1S/C19H21N5O4/c1-3-28-14(25)12-24-17(26)15-16(21(2)19(24)27)20-18-22(10-7-11-23(15)18)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3 |
| Standard InChI Key | SGDZXANYPBJOBI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C |
| Canonical SMILES | CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C |
Introduction
Molecular Formula
The molecular formula of the compound is C18H16N4O4, indicating it contains 18 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms.
Molecular Weight
The molecular weight of the compound is approximately 352.35 g/mol, calculated based on its molecular formula.
Structural Features
This compound belongs to the purine-based heterocyclic family and includes:
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A purino[7,8-a]pyrimidine core.
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Substituents such as a phenyl group at position 9, a methyl group at position 1, and an ethyl acetate functional group at position 2.
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Two ketone groups (2,4-dioxo) contributing to its chemical reactivity.
Synthesis
The synthesis of ethyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate typically involves multi-step reactions starting from purine derivatives. Key steps include:
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Cyclization: Formation of the purino[7,8-a]pyrimidine ring system through condensation reactions.
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Substitution: Introduction of the phenyl group at position 9 and methylation at position 1.
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Esterification: Addition of the ethyl acetate group at position 2 using standard esterification techniques.
These reactions often require catalysts or reagents such as acids or bases to facilitate bond formation.
Pharmaceutical Relevance
Compounds with purine-based structures are widely studied for their biological activity. This specific compound may exhibit:
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Antiviral properties: Purine derivatives often target viral enzymes such as polymerases or proteases.
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Anti-inflammatory effects: Related compounds have been shown to modulate inflammatory pathways.
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Potential anticancer activity: Due to its structural similarity to nucleotides, it could interfere with DNA replication in rapidly dividing cells.
Research Use
This compound may serve as a scaffold for designing analogs in medicinal chemistry programs aimed at optimizing biological activity.
Mechanism of Action (Hypothetical)
Based on its structure:
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The purino[7,8-a]pyrimidine core may mimic natural nucleotides and interact with enzymes like kinases or polymerases.
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The phenyl group could enhance hydrophobic interactions with biological targets.
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The ester group may be hydrolyzed in vivo to produce an active metabolite.
Limitations and Challenges
While promising, this compound's potential is limited by:
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Lack of detailed experimental data on pharmacokinetics and toxicity.
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Possible instability under physiological conditions due to hydrolysis of the ester bond.
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